NIC3

Description

Properties

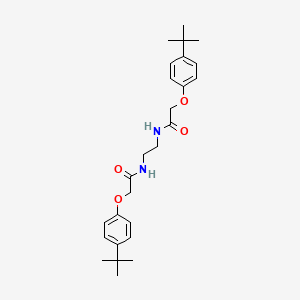

IUPAC Name |

2-(4-tert-butylphenoxy)-N-[2-[[2-(4-tert-butylphenoxy)acetyl]amino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O4/c1-25(2,3)19-7-11-21(12-8-19)31-17-23(29)27-15-16-28-24(30)18-32-22-13-9-20(10-14-22)26(4,5)6/h7-14H,15-18H2,1-6H3,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSHISOEPMAPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCNC(=O)COC2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Section 1: Notch3 Intracellular Domain (NICD3)

An In-depth Technical Guide on the Mechanism of Action of NIC3

Disclaimer: The term "NIC3" is ambiguous in scientific literature. It can refer to the Notch3 Intracellular Domain (NICD3) , a key component of the Notch signaling pathway, or to Protein NICE-3 (also known as C1orf43) , a protein implicated in other cellular processes. This guide addresses both molecules in separate sections to provide a comprehensive overview based on available research.

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for development and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer. The Notch3 receptor is one of four mammalian Notch receptors. Its activation and subsequent signaling are central to its biological function.

Core Mechanism of Action: Canonical Notch3 Signaling

The activation of the Notch3 receptor is initiated by the binding of a ligand (e.g., Jagged-1, Jagged-2, or Delta-like ligands) from an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch3 receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch3 Intracellular Domain (NICD3) from the cell membrane.

Once liberated, NICD3 translocates to the nucleus. In the nucleus, it forms a transcriptional activation complex by binding to the DNA-binding protein CSL (CBF1/RBPJκ/Su(H)/Lag1) and recruiting co-activators, most notably from the Mastermind-like (MAML) family of proteins.[1] This complex then binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[1]

Signaling Pathway Diagram

Quantitative Data

| Parameter | Observation | Cell Line | Reference |

| NICD3-bound promoters | 797 promoters identified by ChIP-on-chip | OVCAR3 | [2] |

| Reporter Gene Activation | ~10-fold increase with mutant NOTCH3 | HeLa |

Experimental Protocols

Detailed, step-by-step protocols for all key experiments are proprietary to the conducting laboratories. However, the general methodologies employed in the study of NICD3 signaling are outlined below.

1. Luciferase Reporter Assay for Notch3 Activation

This assay is used to quantify the transcriptional activity of the NICD3-CSL complex.

-

Principle: A reporter plasmid is constructed containing a luciferase gene under the control of a promoter with binding sites for the CSL transcription factor. When NICD3 is active, it forms the coactivator complex with CSL, which then binds to the promoter and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of Notch3 signaling.

-

General Protocol:

-

Cells are co-transfected with a Notch3 expression vector and the CSL-luciferase reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

-

Cells are then treated with a stimulus (e.g., a Notch ligand or a pharmacological activator) or an inhibitor.

-

After a defined incubation period, the cells are lysed.

-

The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.

-

2. Western Blotting for NICD3 Detection

This technique is used to detect the presence and relative abundance of the cleaved, active NICD3 fragment.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with an antibody specific to the intracellular domain of Notch3.

-

General Protocol:

-

Prepare whole-cell lysates from cells of interest.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the Notch3 intracellular domain.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Clinical Trials

As of late 2025, there are no clinical trials specifically targeting NICD3. However, several clinical trials have investigated inhibitors of the Notch signaling pathway, primarily γ-secretase inhibitors (GSIs) and monoclonal antibodies against Notch receptors or their ligands. These agents are not specific to Notch3 and typically target multiple Notch receptors.

For example, the GSI MK-0752 has been investigated in combination with other agents in breast cancer. Another GSI, RO4929097, has been tested in patients with metastatic breast cancer. Tarextumab, a monoclonal antibody targeting Notch2 and Notch3, has undergone Phase 2 trials for pancreatic cancer. The efficacy of these inhibitors has shown variability, and on-target toxicities, particularly gastrointestinal side effects, have been a challenge due to the role of Notch signaling in gut homeostasis.

Section 2: Protein NICE-3 (C1orf43)

Protein NICE-3, also known as Chromosome 1 open reading frame 43 (C1orf43), is a less-characterized protein that has been implicated in the regulation of cell growth and survival through the AKT/mTORC1 signaling pathway.

Core Mechanism of Action: Regulation of the AKT/mTORC1 Pathway

Research in lung adenocarcinoma cells suggests that NICE-3 plays a role in promoting cell proliferation, survival, and invasion. The proposed mechanism of action involves the positive regulation of the AKT/mTORC1 signaling pathway.

Knockdown of NICE-3 has been shown to inhibit the phosphorylation of key proteins in this pathway, namely AKT and the downstream effector p70 S6 ribosomal protein S6 kinase (p70 S6K). The reduction in phosphorylation indicates a decrease in the activity of the AKT/mTORC1 pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to cell cycle arrest and autophagy.

Signaling Pathway Diagram

Quantitative Data

Specific quantitative data on the effect of NICE-3 on the phosphorylation of AKT and p70S6K from a comprehensive study is not available in a structured format in the public domain. Studies have reported significant inhibition of phosphorylation upon NICE-3 knockdown, but precise percentage values are not consistently provided.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments are not publicly available. The general methodologies are described below.

1. siRNA-mediated Knockdown of NICE-3 (C1orf43)

This technique is used to reduce the expression of the NICE-3 protein in cells to study its function.

-

Principle: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that are complementary to a portion of the NICE-3 mRNA. When introduced into cells, siRNAs are incorporated into the RNA-induced silencing complex (RISC), which then cleaves the target mRNA, leading to its degradation and a reduction in protein expression.

-

General Protocol:

-

Design and synthesize siRNAs targeting the C1orf43 gene. A non-targeting or scrambled siRNA is used as a negative control.

-

Culture cells to an appropriate confluency (typically 30-50%).

-

Prepare a mixture of the siRNA and a transfection reagent (e.g., Lipofectamine) in serum-free medium.

-

Add the siRNA-transfection reagent complex to the cells and incubate for a specified period (e.g., 4-6 hours).

-

Replace the transfection medium with complete growth medium.

-

Incubate the cells for 24-72 hours to allow for knockdown of the target protein.

-

The efficiency of knockdown is typically verified by Western blotting or qRT-PCR.

-

2. Western Blotting for Phosphorylated AKT and p70 S6K

This method is used to measure the levels of phosphorylated (active) forms of AKT and p70 S6K.

-

Principle: Similar to the general Western blotting protocol, but with the use of primary antibodies that specifically recognize the phosphorylated forms of the target proteins (e.g., phospho-Akt Ser473, phospho-p70 S6K Thr389).

-

General Protocol:

-

Following NICE-3 knockdown, prepare cell lysates in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane, typically with BSA in TBST, as milk contains phosphoproteins that can cause background noise.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of AKT or p70 S6K.

-

In parallel, a separate blot is often probed with an antibody for the total (phosphorylated and unphosphorylated) protein to serve as a loading control.

-

Proceed with secondary antibody incubation and detection as in a standard Western blot.

-

Clinical Trials

There is no information available on clinical trials specifically targeting NICE-3 (C1orf43). The research on this protein is still in the preclinical stage.

The term "NIC3" can refer to two distinct molecules with different mechanisms of action. NICD3 is the final effector of the canonical Notch3 signaling pathway, acting as a transcriptional co-activator for a range of target genes involved in cell fate decisions. In contrast, NICE-3 (C1orf43) is a protein that appears to regulate cell growth and survival by modulating the activity of the AKT/mTORC1 signaling pathway. Further research is needed to fully elucidate the functions of both molecules and their potential as therapeutic targets.

References

- 1. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Light-chain split luciferase assay implicates pathological NOTCH3 thiol reactivity in inherited cerebral small vessel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of activating mutations of NOTCH3 in T cell acute lymphoblastic leukemia and anti-leukemic activity of NOTCH3 inhibitory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

NIC3 chemical properties and synthesis

An in-depth search for a chemical compound specifically and uniquely identified as "NIC3" in widely accessible chemical and biological databases has not yielded a definitive small molecule corresponding to the detailed requirements of your request. The abbreviation "NIC3" does not correspond to a standard, commonly recognized chemical entity for which extensive data on chemical properties, synthesis, and signaling pathways are publicly available.

It is possible that "NIC3" is an internal project name, a less common abbreviation, or a component of a larger biological system. To provide you with the detailed technical guide you have requested, please provide a more specific identifier for the compound of interest, such as:

-

The full chemical name (e.g., following IUPAC nomenclature)

-

A CAS (Chemical Abstracts Service) Registry Number

-

A publication reference where the compound is described

-

Any known synonyms or alternative names

Once you provide a specific identifier, I will be able to perform a targeted search and generate the comprehensive technical guide, including the requested data tables, experimental protocols, and Graphviz diagrams.

An In-depth Technical Guide on the Binding Affinity and Kinetics of NIC3 Protein

A Note on Protein Nomenclature: The term "NIC3" is ambiguous and can refer to at least three distinct human proteins: NICE-3 (also known as C1orf43) , the intracellular domain of NOTCH3 (NICD3) , and the nicotinic acetylcholine receptor subunit beta-3 (CHRNB3) . This guide provides a comprehensive overview of the available data on the binding affinity and kinetics for each of these proteins to ensure relevance for a broad range of research interests.

NICE-3 (Chromosome 1 Open Reading Frame 43 - C1orf43)

NICE-3 is a protein whose function is not yet fully elucidated but has been implicated in cellular processes such as autophagy and oncogenesis. It is known to be involved in the AKT/mTORC1 signaling pathway.

Data Presentation: Quantitative Binding Data

Table 1: Known Interacting Partners of NICE-3 (C1orf43)

| Interacting Partner | Method of Identification | Quantitative Affinity Data |

| Adenylate cyclase type 3 (ADCY3) | Affinity Capture-MS | Not Available |

Signaling Pathway

NICE-3 has been shown to influence the AKT/mTORC1 signaling pathway. Knockdown of NICE-3 inhibits the phosphorylation of AKT and the downstream effector p70 S6K, suggesting an upstream regulatory role.

Caption: The NICE-3 signaling pathway, highlighting its role in the activation of the AKT/mTORC1 cascade and subsequent inhibition of autophagy.

NOTCH3 (Notch Receptor 3)

NOTCH3 is a transmembrane receptor that plays a critical role in cell fate decisions, particularly in vascular smooth muscle cells. Signal activation occurs upon binding of a ligand, such as Jagged-1 (JAG1), which leads to proteolytic cleavage and release of the Notch Intracellular Domain (NICD3). NICD3 then translocates to the nucleus to regulate gene expression.

Data Presentation: Quantitative Binding Data

Direct quantitative binding affinity and kinetic data for the interaction between human NOTCH3 and its ligands are limited in the literature. However, studies on homologous mouse proteins provide some insight. For instance, mouse Jagged1 has been shown to bind to mouse Notch2 with high affinity, and it is also known to bind to Notch3.[2] A study on Notch1 and Jagged1 fragments reported a dissociation constant in the micromolar range.[3]

Table 2: Quantitative Binding Data for Notch Family Interactions

| Interacting Proteins | Species | Method | Dissociation Constant (K_d_) | Reference |

| mNotch2 and mJagged1 | Mouse | Cell Binding Assay | 0.4 nM | [Shimizu et al., 1999][2] |

| mNotch2 and mJagged1 | Mouse | Solid-Phase Binding Assay | 0.7 nM | [Shimizu et al., 1999][2] |

| Notch1 (EGF33–NRR) and Jagged1 (C2–EGF3) | Human | Microscale Thermophoresis (MST) | 0.5 µM | [Juturu et al., 2020] |

| Notch1 (EGF33–NRR) and Jagged1 (C2–EGF3) | Human | Surface Plasmon Resonance (SPR) | ~15 µM | [Juturu et al., 2020] |

Signaling Pathway

The canonical NOTCH3 signaling pathway is initiated by the binding of a ligand (e.g., JAG1) on an adjacent cell. This interaction leads to sequential proteolytic cleavages of NOTCH3, releasing the NICD3, which then forms a complex with the transcription factor CSL to activate target gene expression. Notably, Jagged1 is also a transcriptional target of NOTCH3, creating a positive feedback loop that reinforces Notch signaling.

Caption: The canonical NOTCH3 signaling pathway, illustrating ligand binding, proteolytic cleavage, and downstream gene regulation, including the positive feedback loop involving Jagged1.

CHRNB3 (Cholinergic Receptor, Nicotinic, Beta 3 Subunit)

CHRNB3 is a subunit of the neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels that mediate fast synaptic transmission. The inclusion of the β3 subunit in nAChR pentamers can influence receptor assembly, sensitivity to nicotine, and channel kinetics.

Data Presentation: Quantitative Binding Data

Quantitative binding data for ligands to specific nAChR subtypes containing the CHRNB3 subunit are not extensively reported. However, data for related nAChRs provide some context for the affinities of endogenous ligands and nicotine. The α4β2* nAChRs are the predominant high-affinity binding sites for nicotine in the brain.

Table 3: Ligand Binding Affinities for Nicotinic Acetylcholine Receptors

| Receptor/Ligand | Species/System | Method | Dissociation Constant (K_d_) | Reference |

| Neuromuscular AChR / Nicotine | Mouse | Single-channel recording | 1000 µM | [Jadey et al., 2011] |

| Neuromuscular AChR / Nornicotine | Mouse | Single-channel recording | 21 µM | [Jadey et al., 2011] |

| Neuromuscular AChR / Anabasine | Mouse | Single-channel recording | 230 µM | [Jadey et al., 2011] |

Note: The data above is for the neuromuscular AChR and not neuronal nAChRs containing the β3 subunit. High-affinity nicotine binding in the brain is primarily attributed to α4β2-containing nAChRs.

Signaling Pathway

As a component of a ligand-gated ion channel, the primary "signaling" of CHRNB3-containing receptors is the influx of cations (primarily Na+ and Ca2+) upon binding of acetylcholine or other agonists like nicotine. This ion influx leads to depolarization of the postsynaptic membrane, propagating the nerve impulse.

Caption: A simplified representation of synaptic transmission involving a CHRNB3-containing nicotinic acetylcholine receptor (nAChR).

Experimental Protocols

The following are generalized protocols for commonly used techniques to determine protein binding affinity and kinetics. Specific parameters will need to be optimized for the particular interacting molecules and the instrument being used.

General Experimental Workflow

Caption: A general workflow for determining protein binding affinity and kinetics, from sample preparation to data analysis.

Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time monitoring of interactions.

-

Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5 for amine coupling).

-

Activate the chip surface (e.g., with a mixture of EDC and NHS).

-

Inject the ligand solution over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active groups with ethanolamine.

-

-

Analyte Binding:

-

Equilibrate the system with running buffer to establish a stable baseline.

-

Inject a series of analyte concentrations over the ligand-immobilized surface. This is the association phase.

-

After the association phase, switch back to the running buffer to monitor the dissociation of the analyte. This is the dissociation phase.

-

Between different analyte concentrations, regenerate the sensor surface if necessary to remove all bound analyte.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

-

Sample Preparation:

-

Dialyze both the macromolecule and the ligand into the same buffer to minimize heats of dilution.

-

Accurately determine the concentrations of both samples.

-

Degas the samples to prevent air bubbles.

-

-

Titration:

-

Load the macromolecule into the sample cell and the ligand into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.

-

The heat change after each injection is measured relative to a reference cell.

-

-

Data Analysis:

-

Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_a_ or K_d_), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Bio-Layer Interferometry (BLI)

BLI is an optical technique that measures the interference pattern of white light reflected from the surface of a biosensor tip as molecules associate and dissociate.

-

Sensor Hydration and Baseline:

-

Hydrate the biosensor tips in the assay buffer for at least 10 minutes.

-

Establish a stable baseline by dipping the hydrated sensors into wells containing only the assay buffer.

-

-

Ligand Immobilization (Loading):

-

Immobilize the ligand onto the biosensor surface. For biotinylated ligands, streptavidin-coated biosensors are commonly used.

-

Move the sensors to wells containing the biotinylated ligand for a defined period to achieve the desired loading level.

-

-

Association and Dissociation:

-

Establish a new baseline in the assay buffer.

-

Move the ligand-coated sensors to wells containing different concentrations of the analyte to measure the association phase.

-

Transfer the sensors back to wells with only assay buffer to measure the dissociation phase.

-

-

Data Analysis:

-

Align the sensorgrams to the baseline and subtract the reference sensor data.

-

Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 binding) to determine k_on_, k_off_, and K_d_.

-

References

The Role of NAC1 Protein in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nucleus accumbens-associated protein 1 (NAC1), a member of the BTB/POZ (Broad-Complex, Tramtrack and Bric-à-brac/Poxvirus and Zinc finger) domain family, has emerged as a critical multifaceted player in the progression of numerous cancers. Initially identified for its role in the nervous system, NAC1 is now recognized as a key transcriptional co-regulator that drives tumorigenesis through its influence on a wide array of cellular processes.[1] Overexpression of NAC1 is a frequent event in various malignancies, including ovarian, breast, and prostate cancers, and often correlates with aggressive disease, chemoresistance, and poor patient prognosis.[2][3] This technical guide provides an in-depth exploration of the functions of NAC1 in cancer, detailing its molecular mechanisms, associated signaling pathways, and its potential as a therapeutic target. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of NAC1's role in oncology.

NAC1 Protein: Structure and Function

NAC1, encoded by the NACC1 gene, is a nuclear protein characterized by two primary functional domains: an N-terminal BTB/POZ domain and a C-terminal BEN domain.[4] The BTB/POZ domain is crucial for protein-protein interactions, mediating the formation of homodimers and heterodimers with other proteins.[5] This dimerization is essential for its function as a transcriptional repressor. Unlike many other BTB/POZ proteins, NAC1 lacks a canonical DNA-binding domain, suggesting it primarily functions as a co-regulator, modulating gene expression by binding to other transcription factors or chromatin-modifying enzymes.

The subcellular localization of NAC1 is dynamic, with a predominant presence in the nucleus of non-mitotic cells, where it forms distinct punctate bodies. During mitosis, these bodies dissolve, and NAC1 becomes diffusely distributed throughout the cytoplasm, reappearing in the nucleus upon completion of cell division. This dynamic localization hints at its diverse roles in both gene regulation and cell cycle progression.

Quantitative Analysis of NAC1 in Cancer

The overexpression of NAC1 is a hallmark of several cancers and is significantly associated with clinical outcomes. The following tables summarize key quantitative data on NAC1 expression and its functional impact on cancer cells.

Table 1: NAC1 Expression Levels in Human Cancers and Correlation with Prognosis

| Cancer Type | Method | Key Findings | Patient Cohort | Reference |

| Ovarian Serous Carcinoma | Quantitative Real-Time PCR & Immunohistochemistry | Higher NAC1 expression in high-grade carcinomas compared to low-grade or benign tumors. Recurrent carcinomas show significantly higher NAC1 levels than primary tumors. | N/A | |

| Ovarian Carcinoma | Immunohistochemistry & FISH | Positive NAC1 expression in 50% of serous adenocarcinomas. NAC1 gene amplification found in 9.5% of cases. Positive NAC1 expression correlated with shorter disease-free and overall survival. | 74 ovarian carcinoma patients | |

| Triple-Negative Breast Cancer (TNBC) | TCGA & Metabric Data Analysis | Increased NACC1 mRNA expression and copy number in basal-subtype (TNBC) compared to other subtypes. High NAC1 expression is associated with poor prognosis in TNBC patients. | 996 (TCGA) & 1866 (Metabric) | |

| Melanoma | TCGA Data Analysis | Higher NAC1 expression correlated with significantly reduced overall survival time. | N/A |

Table 2: Functional Consequences of Altered NAC1 Expression in Cancer Cells

| Cancer Cell Line | Experimental Approach | Quantitative Effect of NAC1 Modulation | Reference |

| HeLa, ME180 (Cervical Cancer) | NAC1 siRNA knockdown | Significant reduction in cell number in NAC1-overexpressing cell lines. | |

| SKOV3 (Ovarian Cancer) | NAC1 siRNA knockdown | Silencing NAC1 in hypoxic conditions enhances mitochondrial ROS production. | |

| DU-145 (Prostate Cancer) | NAC1 siRNA knockdown | Decreased cell migration in Transwell and wound healing assays. No significant effect on cell proliferation. | |

| HCC1806, BT549 (TNBC) | NAC1 knockdown | Reduced expression of cancer stem cell markers (CD44, SOX2, ALDH1A1, OCT4). | |

| B16-OVA, A2058 (Melanoma) | NAC1 knockout (CRISPR/Cas9) | Significantly inhibited cell proliferation and decreased extracellular acidification rate (ECAR), indicating reduced glycolysis. |

Key Signaling Pathways Modulated by NAC1

NAC1 exerts its pro-tumorigenic effects by modulating several critical signaling pathways. These pathways are central to cancer cell survival, proliferation, metastasis, and resistance to therapy.

The CD44-JAK1-STAT3 Axis in Triple-Negative Breast Cancer

In TNBC, NAC1 plays a pivotal role in maintaining cancer stemness by modulating the CD44-JAK1-STAT3 signaling pathway. NAC1 drives the expression of CD44, a cancer stem cell marker, which in turn activates the JAK1-STAT3 axis. This leads to the transcription of genes that promote proliferation, migration, and immune suppression.

Inactivation of the Gadd45 Pathway and Chemoresistance

NAC1 contributes to chemoresistance, particularly to taxanes like paclitaxel, by negatively regulating the Gadd45 (Growth Arrest and DNA-Damage-inducible) pathway. NAC1 represses the expression of Gadd45γ-interacting protein 1 (Gadd45gip1), a key component of this tumor suppressor pathway. This inactivation allows cancer cells to evade apoptosis and continue to proliferate in the presence of chemotherapeutic agents.

Regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Under hypoxic conditions, a common feature of the tumor microenvironment, NAC1 promotes cancer cell survival and metabolic adaptation by stabilizing HIF-1α. NAC1 interacts with and inhibits the degradation of HIF-1α, leading to the upregulation of its downstream targets, such as genes involved in glycolysis. This metabolic switch allows cancer cells to thrive in low-oxygen environments.

Experimental Protocols for Studying NAC1

This section provides an overview of key experimental methodologies used to investigate the function of NAC1.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where NAC1, as a transcriptional co-regulator, binds.

Protocol Outline:

-

Cross-linking: Cross-link proteins to DNA in live cells using formaldehyde.

-

Cell Lysis and Sonication: Lyse the cells and shear the chromatin into smaller fragments by sonication.

-

Immunoprecipitation: Use a NAC1-specific antibody to immunoprecipitate the NAC1-chromatin complexes.

-

Washing: Wash the immunoprecipitated complexes to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the formaldehyde cross-links.

-

DNA Purification and Analysis: Purify the DNA and analyze it by qPCR or next-generation sequencing to identify NAC1-bound genomic regions.

A detailed protocol can be found in references.

Luciferase Reporter Assay

This assay is used to determine if NAC1 regulates the transcriptional activity of a specific gene promoter.

Protocol Outline:

-

Construct Preparation: Clone the promoter region of the gene of interest upstream of a luciferase reporter gene in a plasmid.

-

Transfection: Co-transfect cells with the luciferase reporter plasmid and a plasmid expressing NAC1 (or NAC1 shRNA for knockdown). A control plasmid (e.g., Renilla luciferase) is also co-transfected for normalization.

-

Cell Lysis: After a suitable incubation period, lyse the cells.

-

Luciferase Activity Measurement: Measure the luminescence produced by the firefly and Renilla luciferases using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of NAC1 on promoter activity.

Detailed protocols are available in references.

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is employed to identify proteins that interact with NAC1.

Protocol Outline:

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with a NAC1-specific antibody to capture NAC1 and its interacting partners.

-

Complex Capture: Use protein A/G beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify the interacting partners.

For detailed procedures, refer to references.

shRNA-mediated Knockdown and CRISPR/Cas9-mediated Knockout

These techniques are used to reduce or eliminate NAC1 expression to study its function.

shRNA Knockdown Protocol Outline:

-

shRNA Design and Cloning: Design and clone shRNA sequences targeting NAC1 into a suitable vector (e.g., lentiviral).

-

Viral Production and Transduction: Produce viral particles and transduce the target cells.

-

Selection: Select for transduced cells using an appropriate selection marker (e.g., puromycin).

-

Validation: Confirm NAC1 knockdown by qPCR and Western blotting.

Detailed protocols can be found in references.

CRISPR/Cas9 Knockout Protocol Outline:

-

gRNA Design: Design guide RNAs (gRNAs) targeting the NACC1 gene.

-

Vector Construction: Clone the gRNAs into a Cas9-expressing vector.

-

Transfection/Transduction: Deliver the CRISPR/Cas9 system into the target cells.

-

Single-cell Cloning: Isolate and expand single cells to generate clonal populations.

-

Screening and Validation: Screen the clones for mutations in the NACC1 gene (e.g., by sequencing) and confirm the absence of NAC1 protein by Western blotting.

For detailed methodologies, see references.

NAC1 as a Therapeutic Target

The multifaceted role of NAC1 in promoting cancer progression, particularly its involvement in chemoresistance and the maintenance of cancer stem cells, makes it an attractive therapeutic target. Strategies to inhibit NAC1 function are being explored, including the development of small molecule inhibitors that disrupt NAC1 dimerization, a process essential for its activity. Targeting NAC1 could potentially sensitize tumors to existing chemotherapies and overcome resistance mechanisms. Furthermore, given its role in immune evasion, inhibiting NAC1 may enhance the efficacy of immunotherapies.

Conclusion

NAC1 is a key transcriptional co-regulator that plays a significant role in the progression of multiple cancers. Its overexpression is linked to aggressive disease and poor prognosis. By modulating critical signaling pathways involved in cell proliferation, survival, metastasis, chemoresistance, and immune evasion, NAC1 acts as a central node in the oncogenic network. The continued elucidation of its molecular functions and the development of targeted inhibitors hold great promise for novel therapeutic interventions in oncology. This guide provides a comprehensive overview to aid researchers and drug development professionals in their efforts to understand and target this important oncoprotein.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological role and prognostic significance of NAC1 in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NAC1 promotes stemness and regulates myeloid-derived cell status in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of NAC1 Homodimerization in Chemoresistance: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The development of chemoresistance remains a significant obstacle in the successful treatment of various cancers. Nucleus accumbens-associated protein 1 (NAC1), a member of the BTB/POZ (Broad-Complex, Tramtrack and Bric-a-brac/Pox virus and Zinc finger) domain family of transcriptional regulators, has emerged as a key player in this process. Overexpression of NAC1 is frequently observed in recurrent, chemoresistant tumors, particularly in ovarian cancer. A critical aspect of NAC1's function is its ability to form homodimers, a process mediated by its N-terminal BTB/POZ domain. This homodimerization is essential for NAC1's stability and its ability to orchestrate downstream signaling pathways that ultimately lead to reduced sensitivity to chemotherapeutic agents. This technical guide provides an in-depth analysis of the role of NAC1 homodimerization in chemoresistance, detailing the underlying molecular mechanisms, summarizing key quantitative data, providing experimental protocols for its study, and visualizing the intricate signaling networks involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to overcome chemoresistance in cancer.

Introduction to NAC1 and its Role in Cancer

NAC1, encoded by the NACC1 gene, is a transcriptional co-repressor that lacks a conventional DNA-binding domain.[1] Instead, it exerts its regulatory effects through protein-protein interactions, primarily mediated by its conserved BTB/POZ domain.[1][2] This domain facilitates the formation of homodimers, which is a prerequisite for NAC1's biological activities.[2]

Elevated levels of NAC1 have been correlated with poor prognosis and tumor recurrence in several cancer types, including ovarian, cervical, and breast cancer.[3] Its role in chemoresistance is multifaceted, involving the modulation of several key cellular processes that allow cancer cells to survive the cytotoxic effects of chemotherapy.

The Mechanism of NAC1 Homodimerization

The BTB/POZ domain of NAC1 is a highly conserved protein-protein interaction motif of approximately 120 amino acids. Structural studies of BTB domains from various proteins, including Bach1 and Keap1, have revealed a conserved fold that facilitates dimerization. The crystal structure of the NAC1 POZ domain has been determined, confirming its dimeric nature. The dimerization interface is characterized by a strand-exchange mechanism where the N-terminal β-strand of one monomer interacts with the core of the other, forming a stable homodimer. This homodimerization is crucial for the stability of the NAC1 protein; disruption of this interaction leads to its proteasomal degradation.

Signaling Pathways Modulated by NAC1 Homodimerization in Chemoresistance

NAC1 homodimers act as scaffolds to recruit other proteins, forming transcriptional repressor complexes that alter gene expression profiles, ultimately leading to a chemoresistant phenotype. Two of the most well-characterized pathways are the Gadd45/Gadd45gip1 pathway and the HMGB1-mediated autophagy pathway.

Inactivation of the Gadd45 Pathway

The Growth Arrest and DNA Damage-inducible (Gadd45) family of proteins plays a crucial role in DNA repair, cell cycle control, and apoptosis, processes that are central to the efficacy of many chemotherapeutic agents. NAC1 has been shown to repress the transcription of Gadd45γ-interacting protein 1 (Gadd45gip1), a key component of the Gadd45 pathway. By forming a repressive complex, NAC1 homodimers inhibit the expression of Gadd45gip1, thereby blunting the cellular response to DNA damage and promoting cell survival in the presence of drugs like paclitaxel.

Regulation of HMGB1 and Autophagy

Autophagy is a cellular self-digestion process that can promote cell survival under stress conditions, including chemotherapy. NAC1 has been identified as a novel regulator of autophagy. It enhances the expression and release of High Mobility Group Box 1 (HMGB1), a protein that, when translocated to the cytoplasm, can induce autophagy. This NAC1-HMGB1 axis promotes a pro-survival autophagic response in cancer cells treated with cisplatin, thereby contributing to chemoresistance.

Quantitative Data on NAC1-Mediated Chemoresistance

The following tables summarize key quantitative data from studies investigating the role of NAC1 in chemoresistance.

Table 1: IC50 Values for Chemotherapeutic Agents in Ovarian Cancer Cell Lines with Varying NAC1 Expression

| Cell Line | Drug | NAC1 Status | IC50 | Fold Resistance | Reference |

| SKOV3 | Paclitaxel | Endogenous | ~10 nM | - | |

| TOV112D-CCNA1 | Paclitaxel | Cyclin A1 induced | 4 nM | 40 | |

| TOV112D-CCNA1 | Paclitaxel | Non-induced | 0.1 nM | - | |

| A2780 | Cisplatin | Parental | ~5 µM | - | |

| A2780/cisR | Cisplatin | Cisplatin-Resistant | ~25 µM | 5 | |

| OV-90 | Cisplatin | Parental | 16.75 µM (72h) | - | |

| OV-90/CisR1 | Cisplatin | Cisplatin-Resistant | 59.08 µM (72h) | 3.53 | |

| SKOV-3 | Cisplatin | Parental | 19.18 µM (72h) | - | |

| SKOV-3/CisR1 | Cisplatin | Cisplatin-Resistant | 91.59 µM (72h) | 4.77 | |

| CAOV3 | Paclitaxel | Tumor-derived | ~50 nM | - | |

| OVCAR4 | Paclitaxel | Ascites-derived | ~100 nM | 2 |

Table 2: Binding Affinities Related to NAC1 Function

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |

| NAC1 Homodimerization | Not specified | Not specified | |

| NAC1 - Actin | Quantitative anti-V5 pull-down | ~0.78 µM | |

| HMGB1 - sTREM-1 | Microscale thermophoresis | 3.04 ± 0.2 nM | |

| Small Molecule (1) - st-DNA | Not specified | 1.20 x 10^4 M^-1 | |

| Small Molecule (2) - st-DNA | Not specified | 5.06 x 10^3 M^-1 |

Experimental Protocols for Studying NAC1 Homodimerization and Chemoresistance

This section provides detailed methodologies for key experiments used to investigate the role of NAC1 homodimerization in chemoresistance.

Co-Immunoprecipitation (Co-IP) to Demonstrate NAC1 Homodimerization

Protocol:

-

Cell Culture and Lysis:

-

Culture cells (e.g., HEK293T) co-transfected with plasmids encoding NAC1 fused to two different epitope tags (e.g., V5 and Myc).

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against one of the tags (e.g., anti-V5 antibody) for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against both epitope tags (e.g., anti-V5 and anti-Myc). The detection of the second tag in the immunoprecipitate of the first tag confirms homodimerization.

-

MTT Assay to Assess Chemoresistance

Protocol:

-

Cell Seeding:

-

Seed ovarian cancer cells (e.g., SKOV3, A2780) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., cisplatin or paclitaxel) for 48-72 hours. Include untreated control wells.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) by plotting a dose-response curve.

-

siRNA-mediated Knockdown of NAC1

Protocol:

-

Cell Seeding:

-

Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

-

Transfection:

-

Dilute NAC1-specific siRNA or a non-targeting control siRNA in serum-free medium.

-

In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.

-

-

Validation of Knockdown:

-

Harvest the cells and assess the knockdown efficiency at the mRNA level by qRT-PCR and at the protein level by Western blotting.

-

Therapeutic Targeting of NAC1 Homodimerization

The critical role of NAC1 homodimerization in promoting chemoresistance makes it an attractive therapeutic target. Disrupting the NAC1-NAC1 interaction can lead to the destabilization and degradation of the NAC1 protein, thereby sensitizing cancer cells to chemotherapy.

A small molecule inhibitor, NIC3, has been identified that specifically targets the NAC1 homodimerization interface. NIC3 has been shown to promote the proteasomal degradation of NAC1 and to sensitize chemoresistant ovarian cancer cells to cisplatin and paclitaxel in preclinical models. This provides a proof-of-concept for the therapeutic potential of targeting NAC1 homodimerization.

Conclusion and Future Directions

NAC1 homodimerization is a critical nexus in the signaling pathways that drive chemoresistance in cancer. By forming stable homodimers, NAC1 is able to repress pro-apoptotic and DNA damage response pathways while promoting pro-survival mechanisms such as autophagy. The detailed understanding of these processes, supported by the quantitative data and experimental protocols provided in this guide, offers a solid foundation for further research and drug development.

Future efforts should focus on:

-

Discovering and developing more potent and specific inhibitors of NAC1 homodimerization. The success of NIC3 in preclinical models is encouraging, but further optimization of small molecules or the exploration of other modalities like peptidomimetics is warranted.

-

Elucidating the full spectrum of NAC1's downstream targets and interacting partners. A comprehensive understanding of the NAC1 interactome will likely reveal additional mechanisms of chemoresistance and potential therapeutic targets.

-

Investigating the role of NAC1 homodimerization in resistance to other classes of anti-cancer drugs, including targeted therapies and immunotherapies.

-

Developing biomarkers to identify patients whose tumors are dependent on NAC1 signaling. This will be crucial for the clinical translation of NAC1-targeting therapies.

By continuing to unravel the complexities of NAC1-mediated chemoresistance, the scientific community can move closer to developing novel therapeutic strategies to overcome this significant challenge in cancer treatment.

References

An In-depth Technical Guide on the Preclinical Assessment of NIC3/C1orf43

For Researchers, Scientists, and Drug Development Professionals

Introduction to NIC3 (C1orf43)

NICE-3, or Chromosome 1 open reading frame 43 (C1orf43), has been identified as a protein with an oncogenic role in certain cancers, including hepatocellular carcinoma and lung adenocarcinoma.[1] Research indicates that elevated expression of NICE-3 is associated with a poor prognosis in lung adenocarcinoma.[1] The primary mechanism of action attributed to NICE-3 involves the positive regulation of the AKT/mTORC1 signaling pathway, which is a critical pathway for cell proliferation, survival, and metabolism.[1]

Known Signaling Pathway of NIC3

NICE-3 has been shown to positively regulate the AKT/mTORC1 signaling pathway. Knockdown of NICE-3 in lung adenocarcinoma cells leads to a significant reduction in the phosphorylation of both AKT and the downstream effector p70 S6 Kinase (S6K) without altering the total protein levels of AKT and S6K.[1] This inhibition of AKT/mTORC1 signaling is associated with decreased cell proliferation, migration, and invasion, as well as an induction of autophagy.[1]

Below is a diagram illustrating the proposed signaling pathway involving NICE-3.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of NIC3, a Novel NAC1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIC3 has been identified as a selective inhibitor of the Nucleus Accumbens-associated protein-1 (NAC1), a transcriptional repressor implicated in cancer progression and drug resistance. By preventing the homodimerization of NAC1, NIC3 triggers its proteasomal degradation, thereby sensitizing cancer cells to conventional chemotherapeutic agents.[1][2] This document provides a detailed protocol for the synthesis and purification of NIC3, N,N'-(Ethane-1,2-diyl)bis(2-(4-tert-butylphenoxy)acetamide), intended to facilitate its availability for research and drug development purposes. The described methodology is based on established chemical principles for the synthesis of analogous compounds. Additionally, the mechanism of action of NIC3 is illustrated to provide a comprehensive understanding of its biological function.

Chemical Properties of NIC3

| Property | Value | Reference |

| Chemical Name | N,N'-(Ethane-1,2-diyl)bis(2-(4-tert-butylphenoxy)acetamide) | [3] |

| Molecular Formula | C26H36N2O4 | [3] |

| Molecular Weight | 440.58 g/mol | [3] |

| CAS Number | 494830-67-0 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

Experimental Protocols

Synthesis of N,N'-(Ethane-1,2-diyl)bis(2-(4-tert-butylphenoxy)acetamide) (NIC3)

This protocol is adapted from established methods for the synthesis of similar bis-amide compounds. The key reaction involves the Williamson ether synthesis to couple 4-tert-butylphenol with N,N'-(ethane-1,2-diyl)bis(2-chloroacetamide).

Materials:

-

4-tert-butylphenol

-

Potassium hydroxide (KOH)

-

N,N'-(ethane-1,2-diyl)bis(2-chloroacetamide)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Sodium sulfate (Na2SO4), anhydrous

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Preparation of Potassium 4-tert-butylphenoxide:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2.2 equivalents of 4-tert-butylphenol in anhydrous DMF.

-

To this solution, add 2.2 equivalents of potassium hydroxide pellets portion-wise while stirring.

-

Continue stirring the mixture at room temperature for 1 hour to ensure complete formation of the potassium salt.

-

-

Synthesis of NIC3:

-

To the freshly prepared solution of potassium 4-tert-butylphenoxide, add 1.0 equivalent of N,N'-(ethane-1,2-diyl)bis(2-chloroacetamide) dissolved in a minimal amount of anhydrous DMF.

-

Heat the reaction mixture to 80°C and maintain this temperature for 12-18 hours, monitoring the reaction progress by TLC.

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and extract the product with dichloromethane (3 x volume of DMF).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification of NIC3

The crude NIC3 can be purified using standard laboratory techniques to achieve high purity.

Materials:

-

Crude NIC3

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexanes mixture)

Procedure:

-

Column Chromatography:

-

Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

-

Dissolve the crude NIC3 in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

-

Recrystallization:

-

For further purification, dissolve the product obtained from column chromatography in a minimal amount of a hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Mechanism of Action and Signaling Pathway

NIC3 acts as a targeted inhibitor of the NAC1 protein. NAC1 is known to form homodimers, a process essential for its stability and function as a transcriptional repressor. NIC3 selectively binds to the conserved Leucine 90 (Leu90) residue within the dimerization domain of NAC1. This binding event sterically hinders the interaction between two NAC1 molecules, thereby inhibiting homodimerization. The monomeric form of NAC1 is unstable and is subsequently targeted for degradation by the proteasomal pathway. The resulting downregulation of NAC1 protein levels alleviates its repressive effect on tumor suppressor genes and sensitizes cancer cells to chemotherapeutic drugs.

Caption: Mechanism of action of NIC3.

Experimental Workflow

The overall workflow for the synthesis and purification of NIC3 is a multi-step process that begins with the synthesis of the compound followed by rigorous purification and characterization.

Caption: Experimental workflow for NIC3 synthesis and purification.

References

- 1. Identification of a small-molecule compound that inhibits homodimerization of oncogenic NAC1 protein and sensitizes cancer cells to anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a small-molecule compound that inhibits homodimerization of oncogenic NAC1 protein and sensitizes cancer cells to anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

Application Notes: Effective Use of NIC3 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIC3 is a novel cell culture supplement designed to enhance cell growth, viability, and productivity in various cell lines, particularly in biopharmaceutical production and research settings. Its mechanism of action is linked to the modulation of key cellular pathways that regulate metabolism, proliferation, and survival. These application notes provide a comprehensive guide for the effective use of NIC3 in cell culture experiments, including detailed protocols for optimization, performance assessment, and mechanism of action studies.

Mechanism of Action: The mTOR Signaling Pathway

Preliminary studies suggest that NIC3 enhances cell performance by activating the mTOR (mammalian Target of Rapamycin) signaling pathway. mTOR is a crucial kinase that integrates signals from growth factors, nutrients, and energy status to regulate protein synthesis, cell growth, and proliferation. By activating this pathway, NIC3 can promote efficient nutrient utilization and biomass accumulation, leading to improved culture performance.

Caption: The mTOR signaling pathway activated by NIC3.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of NIC3

This protocol outlines a dose-response experiment to identify the optimal concentration of NIC3 for a specific cell line.

Caption: Workflow for a dose-response experiment.

Methodology:

-

Cell Seeding: Seed your cell line of interest (e.g., CHO-S cells) in a 24-well plate at a density of 2 x 10^5 cells/mL in your standard culture medium.

-

Preparation of NIC3 Concentrations: Prepare a series of NIC3 concentrations (e.g., 0x, 0.5x, 1x, 2x, 5x of the manufacturer's recommended starting concentration) in the culture medium.

-

Treatment: Add the different concentrations of NIC3 to the appropriate wells. Include a "0x" control group with no NIC3.

-

Incubation: Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO2) for a period of 48 to 72 hours.

-

Cell Counting and Viability Assessment: At the end of the incubation period, determine the viable cell density (VCD) and percent viability for each concentration using a trypan blue exclusion assay and an automated cell counter or hemocytometer.

-

Data Analysis: Plot the VCD and viability against the NIC3 concentration to determine the optimal dose that yields the highest cell growth and viability without cytotoxic effects.

Protocol 2: Assessing Cell Viability and Proliferation using an MTT Assay

This protocol provides a method for quantifying metabolically active cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 from Protocol 3.1, seeding cells in a 96-well plate.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

Addition of MTT Reagent: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized into formazan crystals by living cells.

-

Solubilization of Formazan: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance values of the NIC3-treated groups to the control group.

Protocol 3: Analysis of mTOR Pathway Activation by Western Blot

This protocol is for investigating the effect of NIC3 on the mTOR signaling pathway by analyzing the phosphorylation status of key downstream proteins like S6 Kinase (S6K).

Caption: Western blot experimental workflow.

Methodology:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the optimal concentration of NIC3 for a short period (e.g., 2-4 hours). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K, S6K) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation status of the pathway.

Data Presentation

The following tables summarize expected quantitative data from the described experiments.

Table 1: Dose-Response of NIC3 on CHO-S Cell Growth and Viability after 72 hours.

| NIC3 Concentration (x) | Viable Cell Density (x 10^6 cells/mL) | Viability (%) |

| 0 (Control) | 5.2 ± 0.4 | 95 ± 2 |

| 0.5 | 6.8 ± 0.5 | 96 ± 1 |

| 1.0 | 8.5 ± 0.6 | 97 ± 1 |

| 2.0 | 8.7 ± 0.7 | 96 ± 2 |

| 5.0 | 7.1 ± 0.8 | 88 ± 3 |

Table 2: Effect of Optimal NIC3 Concentration (1.0x) on MTT Assay Absorbance.

| Time Point | Absorbance (570 nm) - Control | Absorbance (570 nm) - NIC3 (1.0x) |

| 24 hours | 0.45 ± 0.03 | 0.62 ± 0.04 |

| 48 hours | 0.82 ± 0.05 | 1.25 ± 0.07 |

| 72 hours | 1.15 ± 0.08 | 1.88 ± 0.10 |

Table 3: Western Blot Analysis of S6K Phosphorylation after 4-hour NIC3 Treatment.

| Treatment | Relative p-S6K / Total S6K Ratio (Fold Change) |

| Control (0x NIC3) | 1.0 |

| NIC3 (1.0x) | 2.8 ± 0.3 |

Conclusion

NIC3 is a potent cell culture supplement that can significantly enhance cell growth and viability. By following the detailed protocols for dose optimization and performance assessment, researchers can effectively integrate NIC3 into their cell culture workflows. The activation of the mTOR signaling pathway appears to be a key mechanism of action, providing a basis for further investigation into its effects on cellular metabolism and protein production. These application notes serve as a comprehensive guide for the successful implementation of NIC3 in a variety of research and development applications.

Targeting Notch3 Signaling to Overcome Cisplatin Resistance in Ovarian Cancer: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin is a cornerstone of chemotherapy for ovarian cancer; however, the development of resistance remains a major clinical challenge, leading to disease recurrence and poor patient outcomes. Emerging evidence implicates the dysregulation of the Notch3 signaling pathway as a critical driver of cisplatin resistance in ovarian cancer. Activation of Notch3 has been shown to promote the survival of cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for chemoresistance and relapse. Consequently, targeting the Notch3 pathway presents a promising therapeutic strategy to resensitize resistant tumors to platinum-based therapies.

These application notes provide an overview of the role of Notch3 in cisplatin resistance and detail protocols for preclinical evaluation of Notch3 inhibitors in combination with cisplatin in ovarian cancer models.

Notch3 Signaling in Cisplatin-Resistant Ovarian Cancer

The Notch signaling pathway is a highly conserved cell-to-cell communication system crucial for development and tissue homeostasis. In the context of ovarian cancer, aberrant activation of the Notch3 receptor has been linked to enhanced tumor cell proliferation, survival, and resistance to apoptosis.[1][2]

The mechanism of Notch3-mediated cisplatin resistance is multifaceted. Upon binding of a ligand (e.g., Jagged-1), the Notch3 receptor undergoes proteolytic cleavage by γ-secretase, releasing the Notch3 intracellular domain (NICD3). NICD3 then translocates to the nucleus, where it forms a complex with the transcription factor RBPJ (also known as CSL), leading to the upregulation of target genes such as HES1 and HEY1. These downstream effectors are involved in regulating cell fate, proliferation, and apoptosis, contributing to a chemoresistant phenotype.[3][4]

Therapeutic Strategies: Targeting the Notch3 Pathway

Several strategies are being explored to inhibit Notch3 signaling and overcome cisplatin resistance:

-

Gamma-Secretase Inhibitors (GSIs): These small molecules block the activity of γ-secretase, preventing the cleavage and release of NICD3.[3]

-

Notch3-Specific Antibodies: Monoclonal antibodies that bind to the Notch3 receptor can block ligand binding or induce receptor internalization and degradation.

-

siRNA-mediated Gene Silencing: Small interfering RNAs (siRNAs) can be used to specifically knockdown the expression of Notch3, reducing the amount of receptor available for signaling.

Preclinical Data Summary

The following tables summarize quantitative data from preclinical studies evaluating Notch3 pathway inhibitors in cisplatin-resistant ovarian cancer models.

Table 1: In Vitro Efficacy of Notch3 Pathway Inhibitors in Ovarian Cancer Cell Lines

| Cell Line | Inhibitor | Concentration | Effect on Cell Viability (vs. Control) | Effect on Apoptosis (vs. Control) | Citation(s) |

| OVCAR3 | Auranofin | IC50: 1.7 µM | Synergistic with cisplatin | - | |

| SKOV3 (Notch3-negative) | Auranofin | IC50: 12 µM | Antagonistic with cisplatin | - | |

| PEO4 | Auranofin | IC50: ~2 µM | - | - | |

| PEO1 | Auranofin | IC50: ~3 µM | - | - | |

| COV362 | Auranofin | IC50: ~4 µM | - | - | |

| ES2 | Auranofin | IC50: ~5 µM | - | - | |

| CaoV3 | Auranofin | IC50: ~2.5 µM | - | - |

Table 2: In Vivo Efficacy of Notch3 Pathway Inhibitors in Ovarian Cancer Xenograft Models

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (vs. Vehicle) | Citation(s) |

| Platinum-Resistant Ovarian Cancer PDX | MRK-003 (GSI) | Significant reduction in 1 of 3 models (p=0.04) | |

| Platinum-Resistant Ovarian Cancer PDX | MRK-003 + Paclitaxel | Significantly more effective than either agent alone in all models (p < 0.05) | |

| OVCAR3 Xenograft | Auranofin + Cisplatin | Enhanced cisplatin efficacy |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Notch3 inhibitors in cisplatin-resistant ovarian cancer cells.

Protocol 1: Establishment of Cisplatin-Resistant Ovarian Cancer Cell Lines

This protocol describes a method for generating cisplatin-resistant ovarian cancer cell lines through continuous exposure to escalating doses of cisplatin.

Materials:

-

Parental ovarian cancer cell line (e.g., A2780, SKOV3, OVCAR3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Cisplatin (stock solution in sterile, nuclease-free water or DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Determine the IC50 of Cisplatin: Culture the parental cell line and perform a dose-response curve with cisplatin to determine the 50% inhibitory concentration (IC50) using a cell viability assay (see Protocol 2).

-

Initial Exposure: Seed the parental cells at a low density in complete medium. Once attached, replace the medium with fresh medium containing cisplatin at a concentration equal to the IC25 (25% inhibitory concentration).

-

Recovery and Escalation: Culture the cells in the presence of cisplatin. The majority of cells will die, but a small population may survive and proliferate. Once the cells reach 70-80% confluency, subculture them into a new flask with a slightly increased concentration of cisplatin (e.g., 1.5-fold increase).

-

Repeat Cycles: Repeat the cycle of exposure, recovery, and dose escalation for several months (typically 6-12 months).

-

Characterization: Periodically assess the resistance of the cell population by determining the new IC50 of cisplatin. A significant increase in the IC50 (e.g., >5-fold) indicates the establishment of a resistant cell line.

-

Maintenance: Once a stable resistant cell line is established, maintain it in culture with a constant, sub-lethal concentration of cisplatin to preserve the resistant phenotype.

Protocol 2: Cell Viability Assay (WST-1)

This protocol uses the WST-1 reagent to quantify cell proliferation and viability in response to treatment with Notch3 inhibitors and/or cisplatin.

Materials:

-

Cisplatin-sensitive and -resistant ovarian cancer cell lines

-

Complete cell culture medium

-

Notch3 inhibitor (e.g., GSI, auranofin)

-

Cisplatin

-

WST-1 reagent

-

96-well clear-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the Notch3 inhibitor, cisplatin, and a combination of both in complete medium. Remove the medium from the wells and add 100 µL of the treatment solutions. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a visible color change is observed.

-

Absorbance Measurement: Shake the plate for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot dose-response curves to determine IC50 values.

Protocol 3: Apoptosis Assay (Caspase-3 Activity)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, to quantify treatment-induced cell death.

Materials:

-

Cisplatin-sensitive and -resistant ovarian cancer cell lines

-

Complete cell culture medium

-

Notch3 inhibitor

-

Cisplatin

-

Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate)

-

96-well plate

-

Microplate reader (colorimetric or fluorometric)

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the Notch3 inhibitor, cisplatin, or a combination as described in Protocol 2.

-

Cell Lysis: After the treatment period (e.g., 24-48 hours), lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit. This typically involves removing the medium, washing with PBS, and adding a lysis buffer.

-

Caspase-3 Reaction: Add the reaction buffer and the caspase-3 substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength specified by the kit manufacturer.

-

Data Analysis: Calculate the fold-change in caspase-3 activity in the treated groups relative to the untreated control.

Protocol 4: In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the efficacy of Notch3 inhibitors in a cisplatin-resistant ovarian cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Cisplatin-resistant ovarian cancer cells (luciferase-expressing for bioluminescence imaging)

-

Matrigel (optional)

-

Notch3 inhibitor formulation for in vivo use

-

Cisplatin formulation for in vivo use

-

D-luciferin (for bioluminescence imaging)

-

In vivo imaging system (e.g., IVIS)

-

Calipers

Procedure:

-

Tumor Cell Implantation: Subcutaneously or intraperitoneally inject 1-5 x 10^6 cisplatin-resistant ovarian cancer cells into the flank or peritoneal cavity of each mouse. If injecting subcutaneously, cells can be mixed with Matrigel to enhance tumor formation.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous tumors) or bioluminescence imaging (for intraperitoneal tumors) 2-3 times per week.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³) or a detectable bioluminescent signal, randomize the mice into treatment groups (e.g., vehicle control, Notch3 inhibitor alone, cisplatin alone, combination therapy).

-

Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement and Body Weight: Continue to monitor tumor volume and the body weight of the mice throughout the study.

-

Bioluminescence Imaging: For intraperitoneal models, perform bioluminescence imaging at regular intervals to quantify tumor burden. Anesthetize the mice, inject D-luciferin, and capture images using an in vivo imaging system.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

-

Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any anti-tumor effects.

Clinical Perspective

The preclinical data supporting the role of Notch3 in cisplatin resistance has led to the clinical investigation of Notch pathway inhibitors. While many early-phase trials have focused on hematological malignancies and solid tumors with known Notch pathway alterations, there is growing interest in their application in ovarian cancer. A phase 2 clinical trial is currently evaluating the safety and effectiveness of the oral gamma-secretase inhibitor nirogacestat in patients with recurrent ovarian granulosa cell tumors. Further clinical studies are needed to determine the efficacy of Notch3-targeted therapies in the context of cisplatin-resistant epithelial ovarian cancer.

References

- 1. Notch3 Targeting: A Novel Weapon against Ovarian Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Notch3 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Notch, a key pathway for ovarian cancer stem cells, sensitizes tumors to platinum therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NOTCH signalling in ovarian cancer angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synergistic Inhibition of Triple-Negative Breast Cancer by Combining Niclosamide and Doxorubicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-Negative Breast Cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders TNBC difficult to treat with hormonal or targeted therapies, leaving cytotoxic chemotherapy, such as with doxorubicin, as a mainstay of treatment. However, issues of innate and acquired resistance to chemotherapy are significant clinical challenges.

Recent research has identified the Wnt/β-catenin signaling pathway as a crucial mediator of oncogenesis and chemoresistance in various cancers, including TNBC. Niclosamide, an FDA-approved antihelminthic drug, has been repurposed as a potent inhibitor of the Wnt/β-catenin pathway. This document provides detailed application notes and protocols for combining niclosamide with the conventional chemotherapeutic agent doxorubicin to synergistically target TNBC. The combination therapy has been shown to enhance cancer cell death through multiple mechanisms, offering a promising strategy to overcome doxorubicin resistance.

Principle of the Combination Therapy

The synergistic anti-cancer effect of combining niclosamide and doxorubicin in TNBC stems from their distinct but complementary mechanisms of action.

Doxorubicin is an anthracycline antibiotic that primarily exerts its cytotoxic effects through:

-

DNA Intercalation: It inserts itself between DNA base pairs, inhibiting DNA replication and transcription.[1]

-

Topoisomerase II Inhibition: It traps the topoisomerase II enzyme-DNA complex, leading to DNA double-strand breaks.[1]

-

Generation of Reactive Oxygen Species (ROS): It induces the production of free radicals, causing oxidative damage to cellular components, including DNA, proteins, and lipids.[1]

Niclosamide targets key survival pathways in cancer cells, particularly the Wnt/β-catenin pathway:

-

Wnt/β-catenin Signaling Inhibition: Niclosamide promotes the degradation of the Wnt co-receptor LRP6 and downregulates key downstream targets of the pathway, such as c-Myc and Cyclin D1, which are critical for cell proliferation.

-

Induction of Cell Cycle Arrest: By inhibiting the Wnt/β-catenin pathway, niclosamide can cause cancer cells to arrest in the G0/G1 phase of the cell cycle.[2]

-

Induction of ROS: Niclosamide also contributes to the generation of reactive oxygen species, augmenting the oxidative stress induced by doxorubicin.[2]

The combination of these two agents leads to a multi-pronged attack on TNBC cells, resulting in enhanced apoptosis and inhibition of tumor growth.

Signaling Pathways and Experimental Workflow

Caption: Signaling pathway of Niclosamide and Doxorubicin combination therapy in TNBC.

Caption: General experimental workflow for evaluating the combination therapy.

Quantitative Data Summary